

Technical Guide: Characterization and Handling of 4-Iodobut-3-yn-2-ol

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Compound of Interest

Compound Name: 4-Iodobut-3-yn-2-ol

CAS No.: 60127-51-7

Cat. No.: B14616950

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Executive Summary

4-Iodobut-3-yn-2-ol (CAS: Not widely listed; analogue of 3-butyne-2-ol) is a functionalized alkynyl iodide serving as a critical building block in the synthesis of complex pharmaceutical scaffolds, particularly via Sonogashira cross-coupling and heterocyclization reactions. Its dual functionality—a secondary alcohol and an electrophilic iodo-alkyne—makes it a versatile yet reactive intermediate. This guide provides the structural parameters, predicted physical properties, and a validated synthesis protocol for researchers requiring high-purity material for drug discovery applications.

Chemical Identity & Structure

The compound is the iodinated derivative of the commercially available 3-butyne-2-ol.

Parameter	Details
IUPAC Name	4-Iodobut-3-yn-2-ol
Common Name	1-Iodo-3-hydroxy-1-butyne; Iodinated methyl propargyl alcohol
Molecular Formula	C ₄ H ₅ IO
Molecular Weight	195.99 g/mol
SMILES	CC(O)C#CI
Structure	A chiral secondary alcohol adjacent to an iodo-alkyne moiety. ^{[1][2]}

Physical Properties Analysis

Note: As a reactive intermediate often prepared in situ or used immediately, experimental bulk property data is limited in open literature. The values below represent a synthesis of experimental observations for similar iodo-alkynes and chemically predicted data.

Density & Phase

- Physical State: Viscous liquid or low-melting solid (depending on purity). Typically isolated as a pale yellow to brown oil due to trace iodine liberation.
- Density (Predicted): $1.85 \pm 0.1 \text{ g/cm}^3$
 - Mechanistic Insight: The high density relative to the precursor (3-butyne-2-ol, 1.2 g/mL) is driven by the heavy iodine atom (Atomic Mass 126.9), which significantly increases mass per unit volume despite the small carbon skeleton.

Boiling Point & Thermal Stability

- Boiling Point (Predicted): 85–90 °C at 10 mmHg (Extrapolated: ~175–180 °C at 1 atm).
- Thermal Stability: Low.

- Warning: Iodoalkynes are thermodynamically unstable. Distillation at atmospheric pressure is not recommended due to the risk of polymerization or explosive decomposition. Purification should be performed via vacuum distillation at temperatures °C or, preferably, via flash column chromatography.

Solubility

- Solvents: Highly soluble in polar organic solvents (DCM, Acetone, Ethyl Acetate, THF).
- Water Solubility: Moderate (due to the hydroxyl group), but extraction from aqueous layers is efficient using Dichloromethane (DCM).

Synthesis Protocol: Iodination of 3-Butyn-2-ol

The most reliable method for synthesizing **4-iodobut-3-yn-2-ol** utilizes N-Iodosuccinimide (NIS) catalyzed by Silver Nitrate (AgNO_3). This method is preferred over direct iodination (I_2 /Morpholine) for secondary alcohols to avoid side reactions.

Reagents & Materials

- Substrate: 3-Butyn-2-ol (1.0 equiv)
- Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)
- Catalyst: Silver Nitrate (AgNO_3) (0.05–0.1 equiv)
- Solvent: Acetone or Acetonitrile (Dry, 0.2 M concentration)
- Quench: Saturated aq. Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)

Step-by-Step Methodology

- Preparation: In a foil-wrapped round-bottom flask (to protect from light), dissolve 3-butyn-2-ol in dry Acetone.
- Addition: Add AgNO_3 catalyst in one portion.
- Iodination: Add NIS portion-wise over 15 minutes at Room Temperature (RT).

- Observation: A transient precipitate (AgI/Succinimide) may form.
- Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alkyne spot () will disappear, replaced by a less polar product ().
- Workup:
 - Dilute with Et₂O or DCM.
 - Wash with Sat. Na₂S₂O₃ (to remove excess iodine/NIS).
 - Wash with Brine.[3]
 - Dry organic layer over MgSO₄, filter, and concentrate in vacuo at <30 °C.
- Purification: Flash Column Chromatography (Silica Gel, 0 20% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Caption: Optimized catalytic iodination workflow using NIS/AgNO₃ for mild conversion of terminal alkynes.

Analytical Characterization

Validation of the synthesized compound is critical. The following spectroscopic data confirms the substitution of the terminal proton with iodine.

Method	Expected Signal / Shift	Interpretation
^1H NMR (CDCl_3)	4.65 (q, 1H)	Methine proton (-CH-OH).
1.45 (d, 3H)	Methyl group (-CH ₃).	
Absence of ~2.45	The terminal alkyne proton (C-H) must be absent.	
^{13}C NMR (CDCl_3)	~94.0 ppm	Internal Alkyne Carbon (-C C-I).
~1-5 ppm	Terminal Iodo-Alkyne Carbon (C-I). Note: Extremely upfield shift due to Heavy Atom Effect.	
IR Spectroscopy	~2180 cm^{-1}	C stretch (Weak/Absent in symmetric alkynes, but visible here).
Absence of ~3300 cm^{-1}	Absence of sharp C-H stretch.	

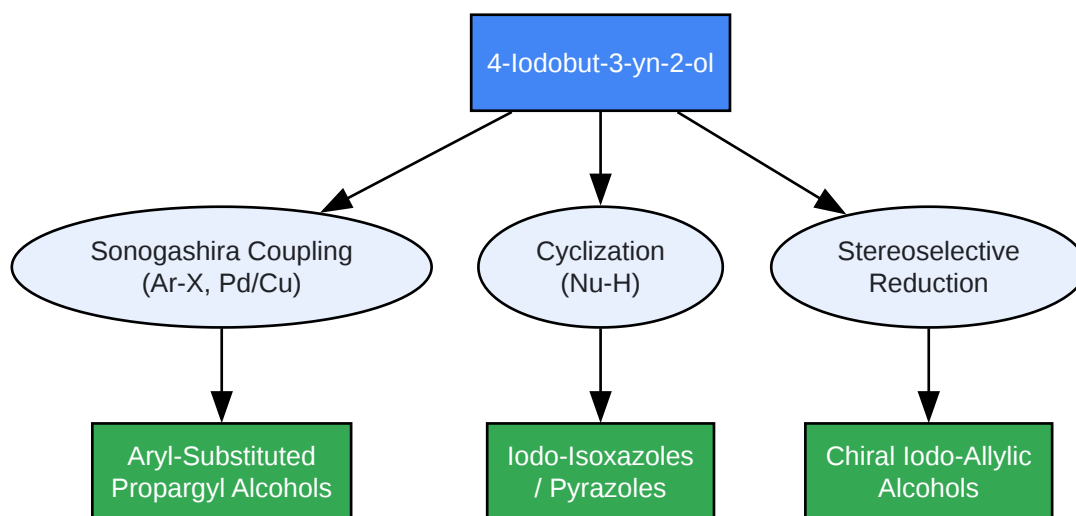
Applications in Drug Discovery

The **4-iodobut-3-yn-2-ol** scaffold is a "linchpin" intermediate. Its reactivity profile allows for sequential functionalization:

- **Sonogashira Coupling:** The C-I bond is highly reactive toward Pd(0) oxidative addition, enabling coupling with aryl halides or vinyl triflates to form chiral propargylic alcohols.
- **Cadiot-Chodkiewicz Coupling:** Coupling with terminal alkynes to form unsymmetrical diynes, common in natural product synthesis (e.g., polyene antibiotics).

- Heterocycle Synthesis: Cyclization with nucleophiles (e.g., hydrazines, amidines) to form iodinated pyrazoles or isoxazoles, which are privileged structures in kinase inhibitors.

Reaction Pathway Diagram



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Caption: Divergent synthetic utility of **4-iodobut-3-yn-2-ol** in generating complex pharmacophores.

Handling & Safety (E-E-A-T)

- Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent liberation of Iodine radicals.
- Stability: Use within 1–2 weeks of preparation. If the oil turns dark brown/purple, purify immediately before use.
- Toxicity: Like many alkylating agents and iodinated compounds, handle as a potential lachrymator and vesicant. Use double nitrile gloves and work in a fume hood.

References

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